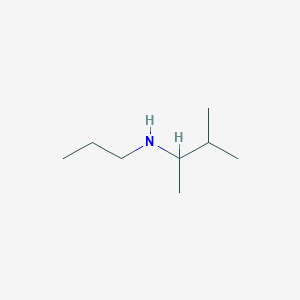

(1,2-Dimethylpropyl)propylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1,2-Dimethylpropyl)propylamine” is an organic compound with the linear formula (CH3)2CHCH(CH3)NH2 . It has a molecular weight of 87.16 . It is used as a standard in the separation of alkali and alkaline earth metal cations by capillary electrochromatography on monolithic octadecylsilica columns .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string CC(C)C(C)N . The InChI key for this compound is JOZZAIIGWFLONA-UHFFFAOYSA-N .

Chemical Reactions Analysis

The decomposition mechanisms of propylamine, a related compound, have been studied in detail . These studies found that most of the dehydrogenation reaction mechanisms occur in a concerted step transition state as an exothermic process .

Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature with a density of 0.757 g/mL at 25 °C . It has a refractive index of 1.4055 and a boiling point of 84-87 °C . The melting point is -50 °C .

Applications De Recherche Scientifique

Cardiovascular Effects

Studies on 2,3-dimethyl-2-butylamine derivatives, closely related to (1,2-Dimethylpropyl)propylamine, reveal significant impacts on the cardiovascular system. These compounds affect potassium currents in rat tail arterial smooth muscle cell membranes and exhibit hypotensive and cardiac-modulating properties. This insight suggests potential applications in cardiovascular pharmacology (Chen, Qiu, & Wang, 2004).

Carbohydrate Chemistry

In carbohydrate chemistry, 3-(dimethylamino)-1-propylamine (DMAPA), a variant of this compound, is effective in anomeric deacylation reactions, leading to 1-O deprotected sugars. It is also useful for removing excess reagents like benzoyl chloride, tosyl chloride, and trifluoro-N-phenylacetimidoyl chloride (Andersen, Heuckendorff, & Jensen, 2015).

Chemical Analysis and Characterization

The glow-discharge reactions of amines, including compounds similar to this compound, have been explored for their potential in analytical chemistry. Primary amines like propylamine and secondary amines produce distinct compounds, useful in chemical analysis (AsadaHideki & NomuraMasakatsu, 1979).

Density and Viscosity Studies

In a study focused on the physical properties of amines in aqueous solutions, the behavior of solutions containing diamine 3-dimethylamino-1-propylamine (DMAPA) was examined. Such research is relevant for applications in gas separation processes, highlighting the importance of understanding these properties in different amine solutions (Blanco, García-Abuín, Gómez‐Díaz, & Navaza, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

3-methyl-N-propylbutan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-5-6-9-8(4)7(2)3/h7-9H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUDGATULFIMIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.